molecular formula C3H4BrF2NO3 B1377598 1-Bromo-1,1-difluoro-3-nitropropan-2-ol CAS No. 1384427-94-4

1-Bromo-1,1-difluoro-3-nitropropan-2-ol

Cat. No.: B1377598
CAS No.: 1384427-94-4
M. Wt: 219.97 g/mol
InChI Key: QMVUHUXNLXMJSP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1,1-difluoro-3-nitropropan-2-ol can be synthesized through a multi-step process involving the bromination and nitration of appropriate precursor compounds. The typical synthetic route involves:

    Fluorination: The addition of fluorine atoms to achieve the desired difluoro configuration.

    Nitration: The incorporation of a nitro group into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1,1-difluoro-3-nitropropan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

1-Bromo-1,1-difluoro-3-nitropropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1,1-difluoro-3-nitropropan-2-ol involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the difluoro groups can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets .

Comparison with Similar Compounds

  • 1-Bromo-2,4-difluoro-3-nitrobenzene
  • 3-Bromo-1,1-difluoro-2-propanol
  • 1-Bromo-1,1,1-trifluoro-2-propanol

Uniqueness: 1-Bromo-1,1-difluoro-3-nitropropan-2-ol is unique due to its specific combination of bromine, difluoro, and nitro groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-bromo-1,1-difluoro-3-nitropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrF2NO3/c4-3(5,6)2(8)1-7(9)10/h2,8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVUHUXNLXMJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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